![molecular formula C26H32N4O4 B2649126 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-20-4](/img/structure/B2649126.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
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Scientific Research Applications
Potential Applications Based on Related Compounds
Acetylcholinesterase Inhibition
Compounds related to the one specified have been studied for their potential as acetylcholinesterase inhibitors. For example, derivatives of piperidine and indanone have been explored for their anti-acetylcholinesterase activity, which is crucial for developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1995). This suggests that the specified compound could be relevant for neurological research, especially in understanding and treating neurodegenerative diseases.
Muscarinic Receptor Affinity
Another area of interest involves compounds with affinity to muscarinic M2 receptors, as seen in the study of AFDX-type compounds. These compounds have implications in cardiovascular diseases, gastrointestinal disorders, and neurological conditions (Holzgrabe & Heller, 2003). The structural complexity and specific binding sites of the compound might offer new pathways for targeting muscarinic receptors.
α1-Adrenergic Receptor Antagonism
The synthesis and evaluation of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have shown promising results as α1-adrenoceptor antagonists, which are significant for treating conditions like hypertension and benign prostatic hyperplasia (Rak et al., 2016). The specific structural features of the compound might contribute to α1-adrenergic receptor modulation, indicating its potential for cardiovascular and urological research.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-29-12-9-20-14-19(6-7-21(20)29)22(30-10-3-2-4-11-30)16-28-26(32)25(31)27-15-18-5-8-23-24(13-18)34-17-33-23/h5-8,13-14,22H,2-4,9-12,15-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYUKBCFNAIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide |
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